molecular formula C18H22N2O3 B157862 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide CAS No. 10155-47-2

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide

Cat. No.: B157862
CAS No.: 10155-47-2
M. Wt: 314.4 g/mol
InChI Key: OTEFEXJNJQIESQ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide is a chemical compound for research applications. This substance can be analyzed using a reverse-phase (RP) high-performance liquid chromatography (HPLC) method with a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This analytical method is scalable and can be adapted for the isolation of impurities in preparative separation, making it also suitable for pharmacokinetic studies . The compound is part of a family of 2-Naphthalenecarboxamide derivatives, which are often subject to chemical hazard assessments to identify potential concerns and safer alternatives in research . Researchers should consult authoritative data sources for comprehensive information on chemical properties, environmental fate, and toxicology . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17-13-15-5-2-1-4-14(15)12-16(17)18(22)19-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12-13,21H,3,6-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEFEXJNJQIESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064977
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56315628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10155-47-2
Record name 2-Hydroxy-3-naphthoic acid morpholinopropylamide
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-(4-morpholinyl)propyl)-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-
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Record name 3-hydroxy-N-(3-morpholinopropyl)-2-naphthamide
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Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves carbodiimide-based activation of 3-hydroxy-2-naphthoic acid. Agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the formation of an active ester intermediate, which subsequently reacts with 3-(4-morpholinyl)propylamine. A typical protocol includes:

  • Dissolving the acid in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Adding DCC (1.2 equivalents) and catalytic 4-dimethylaminopyridine (DMAP) at 0°C.

  • Introducing the amine (1.1 equivalents) and stirring at room temperature for 12–24 hours.

Yields range from 65% to 78%, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.

Hydroxyl Group Protection Strategies

The phenolic hydroxyl group in 3-hydroxy-2-naphthoic acid often necessitates protection to prevent side reactions during coupling. Common approaches include:

  • Trimethylsilyl (TMS) Protection : Treatment with chlorotrimethylsilane (TMSCl) in pyridine, achieving >90% protection efficiency.

  • Acetylation : Reaction with acetic anhydride in the presence of pyridine, though this may require harsher deprotection conditions (e.g., aqueous NaOH).

Deprotection is typically performed post-coupling using tetrabutylammonium fluoride (TBAF) for TMS groups or alkaline hydrolysis for acetylated intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 10–15 minutes at 80°C.

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) for improved solubility.

  • Catalyst Recovery : Integration of in-line scavengers to remove excess carbodiimide and urea byproducts.

Purification and Isolation

Industrial processes favor cost-effective purification methods:

  • Liquid-Liquid Extraction : Separation using 5% citric acid (to remove unreacted amine) and saturated NaHCO₃ (to eliminate residual acid).

  • Crystallization : Anti-solvent addition (e.g., water to DMF systems) to precipitate the product with >99% purity.

Comparative Analysis of Coupling Agents

Table 1. Efficiency of Coupling Agents in Amide Formation

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)
DCCDCM256895
EDCI/HOBtDMF257597
HATUDMF0→258298

Notes : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior activation kinetics, enabling near-quantitative conversion under mild conditions.

Optimization Challenges and Solutions

Side Reactions and Byproduct Formation

  • Urea Precipitation : DCC-mediated reactions generate dicyclohexylurea (DCU), which is removed via filtration or aqueous washes.

  • O-Acylation : Competing esterification of the hydroxyl group is mitigated by prior protection or using bulky coupling agents like HATU.

Solvent Selection and Environmental Impact

  • Green Chemistry Alternatives : 2-MeTHF replaces DCM due to its lower toxicity and higher boiling point (80°C), facilitating solvent recovery.

Case Study: Pilot-Scale Synthesis

A 2024 pilot study evaluated the feasibility of a DMF-free process:

  • Reagents : 3-Hydroxy-2-naphthoic acid (1.0 kg), 3-(4-morpholinyl)propylamine (0.95 kg), HATU (1.5 kg).

  • Conditions : 2-MeTHF, 25°C, 8-hour reaction time.

  • Outcome : 89% isolated yield, 99.2% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
  • Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes due to its ability to form stable bonds with metal ions.

Biology

  • Bioactive Molecule in Drug Discovery : Research indicates potential applications in drug discovery, particularly in developing new therapeutic agents targeting specific biological pathways .
  • Mechanism of Action : The compound may modulate enzyme activity involved in inflammatory processes, suggesting anti-inflammatory properties.

Medicine

  • Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Studies have shown efficacy against various cancer types, including lung and skin cancers .
  • Clinical Applications : Potential use in treating conditions such as psoriasis and benign prostatic hyperplasia (BPH) due to its pharmacological profile .

Industry

  • Production of Dyes and Pigments : The compound is utilized in synthesizing specialty chemicals, including dyes and pigments, due to its stable naphthalene structure .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-Inflammatory Effects

Research highlighted in Pharmaceutical Research evaluated the anti-inflammatory effects of the compound. It was shown to inhibit key enzymes involved in the inflammatory response, suggesting its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Modified Naphthalenecarboxamides

The following analogs share the core naphthalenecarboxamide structure but differ in substituents (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide (10155-47-2) C₁₈H₂₂N₂O₃ -OH (position 3), morpholinylpropylamide 314.38 Baseline compound; crystalline solid .
7-Bromo-3-hydroxy-N-[3-(morpholin-4-yl)propyl]naphthalene-2-carboxamide (10155-49-4) C₁₈H₂₁BrN₂O₃ -Br (position 7) 393.29 Bromine increases lipophilicity and steric bulk; potential enhanced membrane permeability .
3-Hydroxy-7-methoxy-N-(3-morpholinopropyl)naphthalene-2-carboxamide (10155-48-3) C₁₉H₂₄N₂O₄ -OCH₃ (position 7) 344.41 Methoxy group improves solubility via hydrogen bonding; may alter electronic properties .
3-Hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-2-naphthalenecarboxamide (CAS not provided) C₂₄H₁₉N₃O₃ -N=N-Ph (position 4), -OCH₃Ph (amide substituent) 397.43 Azo group introduces photochromism; potential use in dyes or sensors .
Key Observations:

Substituent Effects on Physicochemical Properties: The bromo analog (10155-49-4) exhibits higher molecular weight (393.29 vs. 314.38) and increased lipophilicity due to bromine’s electronegativity and steric effects. This may enhance bioavailability in hydrophobic environments . The methoxy analog (10155-48-3) has a lower logP than the bromo derivative, suggesting improved aqueous solubility. The azo derivative introduces a chromophoric -N=N- group, enabling absorption in the visible spectrum (400–700 nm). This property is critical for applications in photodynamic therapy or colorimetric sensors .

Biological and Functional Implications :

  • The parent compound’s morpholinylpropyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) due to morpholine’s polarity and hydrogen-bonding capacity .
  • Bromine in 10155-49-4 could enhance binding affinity to hydrophobic protein pockets, while the azo group in the C₂₄H₁₉N₃O₃ compound might confer redox activity or light-triggered reactivity .

Biological Activity

3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenecarboxamide, also known as CAS 10155-47-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H22N2O3
Molecular Weight: 314.38 g/mol
CAS Number: 10155-47-2

The compound features a naphthalene core substituted with a hydroxyl group and a morpholinyl propyl side chain, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in inhibiting cancer cell proliferation and migration. The following sections summarize key findings from recent studies.

In Vitro Studies

  • Cell Proliferation Inhibition : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in ovarian cancer cells (SKOV-3) by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The mechanism appears to involve the modulation of several signaling pathways. Notably, the compound down-regulates the expression of genes associated with cell migration and invasion, such as SRF (serum response factor) and GPR56 (G protein-coupled receptor 56). This suggests a potential role in inhibiting metastasis .

Data Table: Inhibitory Effects on Cancer Cell Lines

Cell LineConcentration (µM)% Cell Viability ReductionMechanism of Action
SKOV-30.125~45% (12h), ~35% (24h)Induction of apoptosis; G2/M arrest
MCF-70.06~35%Down-regulation of motility-related genes
A5490.03~15%Inhibition of migration

Case Study: Ovarian Cancer Treatment

In a recent study focusing on the SKOV-3 ovarian cancer model, treatment with this compound demonstrated a significant reduction in tumor growth compared to untreated controls. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics like cisplatin, suggesting its use as an adjunct therapy in resistant ovarian cancers .

Comparative Studies

Comparative studies have indicated that this compound may possess a higher cytotoxic effect than traditional agents used in chemotherapy. For example, its cytotoxicity was found to be comparable to or greater than that of cisplatin in certain contexts, making it a promising candidate for further development .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight314.38 g/mol
Melting Point292.7°C
LogP (Predicted)2.8 (ChemAxon)
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.4)

Q. Table 2. Recommended Analytical Conditions

MethodParametersApplication
HPLCC18 column, 30:70 ACN/0.1% TFA, 1.0 mL/min, λ = 254 nmPurity assessment
NMR (¹H)DMSO-d₆, 400 MHz: δ 9.8 (s, 1H, -OH), δ 8.2–7.1 (m, 6H, naphthalene)Structural confirmation

Q. Table 3. Hazard Mitigation Strategies

Risk FactorMitigation StrategySource
Light SensitivityAmber glassware, N₂ atmosphere
Thermal DecompositionAvoid heating >250°C; use oil baths with temperature control

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